molecular formula C20H19N5OS B277831 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide

Cat. No. B277831
M. Wt: 377.5 g/mol
InChI Key: SNDOTKPBRQZCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide, also known as ETPTA, is a synthetic compound that has garnered significant attention in the scientific community due to its potential for use in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.

Mechanism of Action

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide has been shown to interact with specific receptors in the body, including the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity. This interaction leads to the modulation of the receptor's activity, resulting in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of the GABA-A receptor, which can lead to the regulation of neurotransmitter release and neuronal excitability. It has also been shown to have anticonvulsant and anxiolytic effects, as well as the potential for use in the treatment of various diseases, including epilepsy, anxiety disorders, and depression.

Advantages and Limitations for Lab Experiments

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in various research applications.

Future Directions

For the use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide in scientific research include its potential use in the development of new drugs for the treatment of various diseases, as well as its use in the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to determine its safety and efficacy in various research applications and to elucidate its mechanism of action.

Synthesis Methods

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide can be synthesized using various methods, including the reaction of 3-ethyl-1,2,4-triazol-5-amine with 2-bromo-4'-methylacetophenone, followed by cyclization with sulfur and carbon disulfide. Another method involves the reaction of 3-ethyl-1,2,4-triazol-5-amine with 2-methyl-5-nitrophenylacetic acid, followed by reduction with tin and hydrochloric acid.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide has been used in various scientific research applications, including its use as a ligand in the design of metal complexes, as well as its use in the development of new drugs for the treatment of various diseases. It has also been used in the synthesis of new materials, such as polymers and nanoparticles.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenylacetamide

InChI

InChI=1S/C20H19N5OS/c1-3-17-22-23-20-25(17)24-19(27-20)15-10-9-13(2)16(12-15)21-18(26)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,26)

InChI Key

SNDOTKPBRQZCBR-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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